
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an ethane-1,2-diamine moiety. Phenethylamines are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound .
2,3,4-Trimethoxyphenethylamine: A related compound with a similar structure but lacking the diamine moiety.
3,4,5-Trimethoxyphenethylamine: Another phenethylamine with different substitution patterns on the benzene ring.
Uniqueness
(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methoxy groups and the chiral center contribute to its distinct properties compared to other phenethylamines.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3/t8-/m1/s1 |
InChI Key |
XBFOEHUKVHSZLP-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CN)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
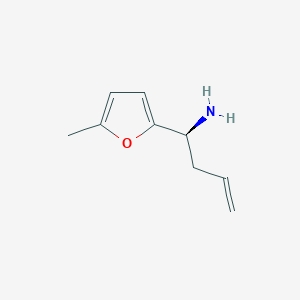
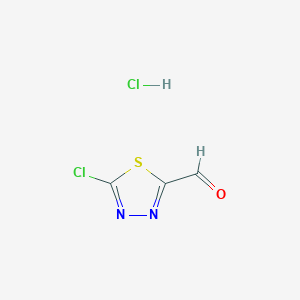
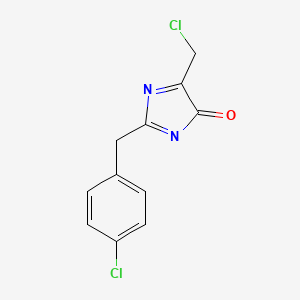
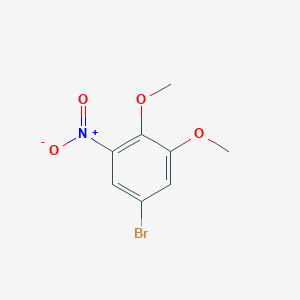



![Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13053773.png)
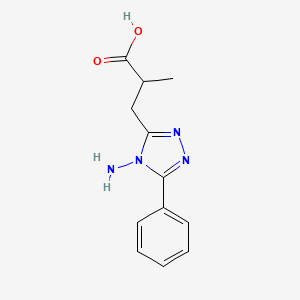
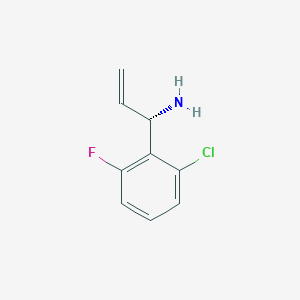

![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)
